molecular formula C13H13NO3 B182688 (3-Formyl-indol-1-yl)-acetic acid ethyl ester CAS No. 27065-94-7

(3-Formyl-indol-1-yl)-acetic acid ethyl ester

Cat. No.: B182688
CAS No.: 27065-94-7
M. Wt: 231.25 g/mol
InChI Key: YBKKLZGZHIBOBZ-UHFFFAOYSA-N
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Description

(3-Formyl-indol-1-yl)-acetic acid ethyl ester: is an organic compound that belongs to the class of indole derivatives This compound is characterized by the presence of an indole ring substituted with a formyl group at the third position and an acetic acid ethyl ester moiety at the first position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Formyl-indol-1-yl)-acetic acid ethyl ester typically involves the following steps:

    Formation of the Indole Ring: The indole ring can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Formylation: The indole ring is then formylated at the third position using a Vilsmeier-Haack reaction, which involves the reaction of the indole with a formylating agent such as N,N-dimethylformamide and phosphorus oxychloride.

    Esterification: The final step involves the esterification of the acetic acid moiety with ethanol in the presence of a catalyst such as sulfuric acid to yield this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity while minimizing the formation of by-products.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (3-Formyl-indol-1-yl)-acetic acid ethyl ester can undergo oxidation reactions, where the formyl group is oxidized to a carboxylic acid group.

    Reduction: The compound can also undergo reduction reactions, where the formyl group is reduced to an alcohol group.

    Substitution: The indole ring can participate in electrophilic substitution reactions, where the hydrogen atoms on the ring are replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions typically involve reagents such as halogens, nitrating agents, and sulfonating agents under acidic conditions.

Major Products:

    Oxidation: The major product is (3-Carboxy-indol-1-yl)-acetic acid ethyl ester.

    Reduction: The major product is (3-Hydroxymethyl-indol-1-yl)-acetic acid ethyl ester.

    Substitution: The major products depend on the substituents introduced during the reaction.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: (3-Formyl-indol-1-yl)-acetic acid ethyl ester is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and natural products.

Biology:

    Biological Probes: The compound is used as a biological probe to study enzyme activities and metabolic pathways.

Medicine:

    Drug Development: It serves as a precursor for the synthesis of potential therapeutic agents, particularly those targeting neurological and inflammatory disorders.

Industry:

    Material Science: The compound is used in the development of novel materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of (3-Formyl-indol-1-yl)-acetic acid ethyl ester involves its interaction with specific molecular targets and pathways. The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, thereby modulating their activity. The indole ring can interact with aromatic residues in proteins, affecting their structure and function. These interactions can lead to changes in cellular signaling pathways and metabolic processes.

Comparison with Similar Compounds

  • (3-Formyl-indol-1-yl)-acetic acid methyl ester
  • (3-Formyl-indol-1-yl)-acetic acid
  • (3-Formyl-indol-1-yl)-acetamide

Comparison:

  • (3-Formyl-indol-1-yl)-acetic acid ethyl ester is unique due to the presence of the ethyl ester moiety, which can influence its solubility, reactivity, and biological activity compared to its methyl ester and free acid counterparts.
  • The compound’s formyl group provides a reactive site for further chemical modifications, making it a versatile intermediate in organic synthesis.
  • The indole ring imparts aromaticity and potential for π-π interactions, which are important for its biological and material science applications.

Biological Activity

(3-Formyl-indol-1-yl)-acetic acid ethyl ester is a compound that belongs to the indole family, which has garnered attention due to its diverse biological activities. This article explores the synthesis, characterization, and biological activities of this compound, focusing on its potential therapeutic applications.

Synthesis and Characterization

The synthesis of this compound typically involves the condensation of indole derivatives with acetic acid esters. One common method includes using indole-3-carbaldehyde and ethyl bromoacetate in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF). The reaction conditions usually yield moderate to high purity products, which can be characterized using techniques such as NMR and IR spectroscopy.

Synthesis Overview

StepReagentsConditionsYield (%)
1Indole-3-carbaldehyde + Ethyl bromoacetateDMF, K2CO3, Room Temperature75%
2PurificationRecrystallization from ethanol-

Antitumor Activity

Recent studies have highlighted the antitumor properties of this compound. It has been shown to exhibit significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer) cells. The compound's mechanism appears to involve the induction of apoptosis through the activation of key signaling pathways.

Case Study: Antiproliferative Effects
In a study assessing the antiproliferative effects of this compound:

  • IC50 values were determined for different cell lines:
    • MCF-7: 0.46 µM
    • A549: 0.21 µM
    • HeLa: 0.32 µM

These results indicate that this compound has potent antitumor effects, particularly in lung and breast cancer models .

The biological activity of this compound is attributed to its ability to interact with various molecular targets involved in cell proliferation and apoptosis. For instance:

  • Inhibition of Tubulin Polymerization : The compound disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis.
  • Regulation of Apoptotic Pathways : It promotes the expression of pro-apoptotic proteins such as Bax while downregulating anti-apoptotic proteins like Bcl-2 .

Pharmacological Properties

Beyond its antitumor activity, this compound exhibits other pharmacological properties:

  • Anti-inflammatory : It has shown potential in reducing inflammation markers in vitro.
  • Antimicrobial : Preliminary studies suggest activity against certain bacterial strains.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing (3-Formyl-indol-1-yl)-acetic acid ethyl ester, and how can reaction conditions be optimized?

  • Methodology : The compound is typically synthesized via condensation reactions. For example, reacting 3-formyl-1H-indole derivatives with acetic acid ethyl ester precursors in refluxing acetic acid with sodium acetate as a catalyst. Key parameters include reaction time (2.5–5 hours), temperature (reflux at ~118°C), and stoichiometric ratios (e.g., 1:1.1 molar ratio of aldehyde to nucleophile). Post-reaction purification involves filtration, washing with acetic acid/water/ethanol, and recrystallization from DMF/acetic acid mixtures .
  • Optimization : Adjusting pH (e.g., using sodium acetate to maintain mild acidity) and solvent polarity can improve yield. Monitoring by TLC or HPLC ensures reaction completion.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Analytical Workflow :

  • NMR : ¹H/¹³C NMR identifies formyl (δ ~9.8–10.2 ppm) and ester (δ ~4.1–4.3 ppm for -OCH₂CH₃) groups. Indole protons appear between δ 7.2–8.5 ppm .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ at m/z 245.09) .
  • IR : Stretching vibrations for formyl (1700–1750 cm⁻¹) and ester carbonyl (1720–1740 cm⁻¹) groups .

Q. How should researchers handle solubility and stability challenges during experiments?

  • Solubility : The compound is moderately soluble in polar aprotic solvents (e.g., DMF, DMSO) but poorly in water. Use sonication or gentle heating (<50°C) for dissolution .
  • Stability : Store under inert atmosphere at –20°C to prevent hydrolysis of the ester group. Avoid prolonged exposure to light to prevent formyl group degradation .

Advanced Research Questions

Q. How can mechanistic studies elucidate the regioselectivity of this compound in cyclocondensation reactions?

  • Approach : Use computational modeling (DFT) to evaluate electron density at reactive sites. Experimentally, vary substituents on the indole ring (e.g., electron-withdrawing groups at C5) and monitor reaction outcomes. Kinetic studies under different temperatures can reveal activation barriers .
  • Data Interpretation : Compare HPLC retention times and NMR shifts of products to confirm regioselectivity. Contradictions in product ratios may arise from competing pathways (e.g., enol vs. keto tautomers) .

Q. What strategies resolve discrepancies in biological activity data for derivatives of this compound?

  • Case Study : If anti-cancer assays show inconsistent IC₅₀ values, validate purity (>98% by HPLC) and confirm stereochemistry (via X-ray crystallography). Use orthogonal assays (e.g., apoptosis markers vs. cytotoxicity) to distinguish mechanisms .
  • Statistical Analysis : Apply ANOVA to assess variability across replicates. Consider cell line-specific permeability differences (e.g., log P ~1.5–2.0 for optimal membrane penetration) .

Q. How can researchers design robust structure-activity relationship (SAR) studies for indole-based derivatives?

  • SAR Framework :

  • Variable Groups : Modify substituents at the indole C3 (formyl) and ester positions.
  • Assays : Test against enzyme targets (e.g., kinases) using fluorescence polarization or SPR. Correlate activity with electronic parameters (Hammett σ) .
    • Data Integration : Use multivariate regression to identify key descriptors (e.g., steric bulk, lipophilicity) influencing activity. Address outliers via crystallographic validation of binding modes .

Properties

IUPAC Name

ethyl 2-(3-formylindol-1-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO3/c1-2-17-13(16)8-14-7-10(9-15)11-5-3-4-6-12(11)14/h3-7,9H,2,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBKKLZGZHIBOBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C=C(C2=CC=CC=C21)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30355454
Record name Ethyl (3-formyl-1H-indol-1-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30355454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27065-94-7
Record name Ethyl (3-formyl-1H-indol-1-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30355454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

3-Formylindol (10 g, 69 mmol) was dissolved in N,N-dimethylformamide (100 mL) and under an atmosphere of nitrogen and with external cooling, keeping the temperature below 15° C., sodium hydride (60% in mineral oil, 3.0 g, 76 mmol) was added in portions. Then a solution of ethyl bromoacetate (8.4 mL, 76 mmol) in N,N-dimethylformamide (15 mL) was added dropwise over 30 minutes and the resulting mixture was stirred at room temperature for 16 hours. The mixture was concentrated in vacuo and the residue was partitioned between water (300 mL) and ethyl acetate (2×150 mL). The combined organic extracts were washed with a saturated aqueous solution of ammonium chloride (100 mL), dried (MgSO4) and concentrated in vacuo to afford 15.9 g (quant.) of (3-formylindol-1-yl)acetic acid ethyl ester as an oil.
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